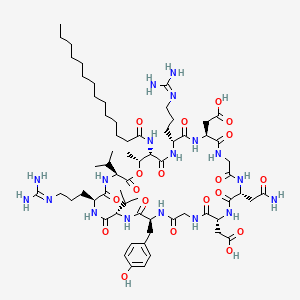
Virgilagicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Virgilagicin is a Gram-positive active antibiotic known for its dual polyprenyl phosphate binding mechanism, which impedes the development of resistance. This compound is part of a family of antibiotics that have shown significant promise in combating multidrug-resistant Gram-positive pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of virgilagicin involves bioinformatically predicted non-ribosomal polypeptide synthetase encoded structures. These structures are produced through total chemical synthesis, a method that bypasses the need for microbial natural product extraction . The synthetic route typically involves the assembly of the peptide backbone followed by the incorporation of lipid moieties.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity. The reaction conditions would be optimized for scalability, including temperature control, solvent selection, and reaction time management.
Chemical Reactions Analysis
Types of Reactions: Virgilagicin undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the lipid moieties attached to the peptide backbone.
Reduction: Reduction reactions can alter the peptide bonds or the lipid chains.
Substitution: Substitution reactions can occur at various positions on the peptide backbone or the lipid chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated or dealkylated products.
Scientific Research Applications
Virgilagicin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying antibiotic resistance mechanisms and the development of new antibiotics.
Biology: this compound is used to investigate the interactions between antibiotics and bacterial cell walls.
Medicine: Its potent activity against multidrug-resistant pathogens makes it a candidate for developing new therapeutic agents.
Industry: this compound can be used in the development of new antimicrobial coatings and materials
Mechanism of Action
Virgilagicin exerts its effects by binding to polyprenyl phosphates, specifically undecaprenyl phosphate and undecaprenyl pyrophosphate. These molecules are essential for transporting glycopeptide subunits to the bacterial cell wall, where they are polymerized to build the cell wall. By binding to these targets, this compound disrupts cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Cilagicin: Another antibiotic with a similar dual polyprenyl phosphate binding mechanism.
Paenilagicin: Shares structural similarities and resistance-evading properties with virgilagicin.
Comparison: this compound is unique in its ability to evade resistance even after prolonged exposure, a feature it shares with cilagicin and paenilagicin. this compound has shown slightly higher activity against certain pathogens like Clostridium difficile compared to cilagicin .
Properties
Molecular Formula |
C65H106N18O19 |
|---|---|
Molecular Weight |
1443.6 g/mol |
IUPAC Name |
2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-21-(2-amino-2-oxoethyl)-18-(carboxymethyl)-6,30-bis[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-34-methyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-3,9-di(propan-2-yl)-33-(tetradecanoylamino)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid |
InChI |
InChI=1S/C65H106N18O19/c1-7-8-9-10-11-12-13-14-15-16-17-22-47(86)81-54-37(6)102-63(101)53(36(4)5)83-58(96)41(21-19-28-72-65(69)70)77-61(99)52(35(2)3)82-60(98)42(29-38-23-25-39(84)26-24-38)75-48(87)33-73-56(94)45(32-51(91)92)80-59(97)43(30-46(66)85)76-49(88)34-74-55(93)44(31-50(89)90)79-57(95)40(78-62(54)100)20-18-27-71-64(67)68/h23-26,35-37,40-45,52-54,84H,7-22,27-34H2,1-6H3,(H2,66,85)(H,73,94)(H,74,93)(H,75,87)(H,76,88)(H,77,99)(H,78,100)(H,79,95)(H,80,97)(H,81,86)(H,82,98)(H,83,96)(H,89,90)(H,91,92)(H4,67,68,71)(H4,69,70,72)/t37-,40-,41+,42+,43-,44+,45-,52+,53+,54+/m1/s1 |
InChI Key |
WCHYTROQVHAIAV-YMELRWSFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCCN=C(N)N)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCCN=C(N)N)C(C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCCN=C(N)N)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCCN=C(N)N)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















